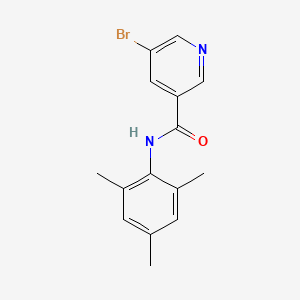

![molecular formula C20H24N6O B5536151 3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, particularly focusing on imidazole and triazole derivatives, often involves multistep reactions, including cyclocondensation, arylation, and reduction processes. For instance, Ünver et al. (2009) described the synthesis of novel compounds through the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol, utilizing UV–vis, IR, NMR, and mass spectrometry for structural inference (Ünver et al., 2009). Shevchuk et al. (2012) also developed a method for the convenient preparation of azolyl piperidines, extending to benzo analogues, which might offer insights into analogous synthesis strategies (Shevchuk et al., 2012).

Molecular Structure Analysis

The structural elucidation of these compounds employs advanced techniques like X-ray crystallography, NMR, and DFT calculations. For example, the crystal structure determination by Yıldırım et al. (2006) for a closely related compound provided insights into its molecular conformation and the relationships between structural components (Yıldırım et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of imidazole and triazole compounds is influenced by their heterocyclic nature, offering various sites for reactions such as nucleophilic substitution and electrophilic addition. The work by Rajkumar et al. (2014) on synthesizing imidazol-1-yl derivatives through a multi-component cyclocondensation reveals the compound's potential for engaging in diverse chemical transformations, leading to novel derivatives with varied properties (Rajkumar et al., 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on compounds structurally related to "3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine" focuses on their synthesis and chemical properties. For instance, the convenient preparation of azolyl piperidines through arylation of azoles with bromopyridines and subsequent reduction highlights a methodological advancement in the synthesis of complex heterocycles (Shevchuk et al., 2012). Additionally, the synthesis of novel benzoimidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile showcases the versatility of imidazole derivatives in creating diverse heterocyclic compounds (Goli-Garmroodi et al., 2015).

Pharmacological Applications

Imidazole derivatives are explored for their potential pharmacological applications. For example, a study on 4-nitroimidazole derivatives assessed their antiproliferative inhibition potency against several human cancer cell lines, finding specific compounds to exhibit potent anticancer activities (Al-Soud et al., 2021). Furthermore, the discovery of subtype-selective NMDA receptor ligands based on benzyl-piperidinylalkynylpyrroles, pyrazoles, and imidazoles as NR1A/2B antagonists highlights the therapeutic potential of imidazole derivatives in neurological disorders (Wright et al., 1999).

Material Science and Chemistry

Imidazole derivatives also find applications in material science and chemistry. For instance, the use of benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid demonstrates the utility of these compounds beyond pharmacology, showcasing their role in industrial applications (Yadav et al., 2016).

Propriétés

IUPAC Name |

1-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c27-19(8-11-26-16-21-15-23-26)24-10-4-7-18(14-24)20-22-9-12-25(20)13-17-5-2-1-3-6-17/h1-3,5-6,9,12,15-16,18H,4,7-8,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCFJRIMEZYZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN2C=NC=N2)C3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

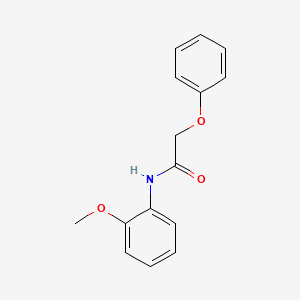

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

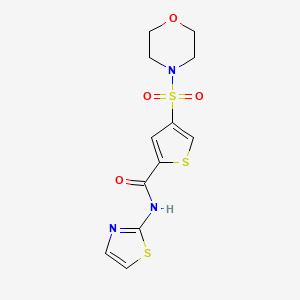

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

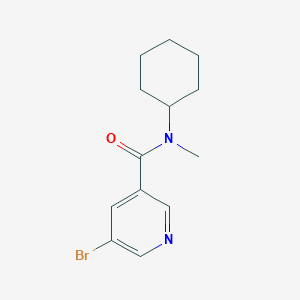

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)